molecular formula C8H6F2O2 B1353504 2,2-Difluoro-4-methyl-1,3-benzodioxole CAS No. 72769-03-0

2,2-Difluoro-4-methyl-1,3-benzodioxole

Cat. No. B1353504
CAS RN: 72769-03-0
M. Wt: 172.13 g/mol
InChI Key: XQGXAMYQIOWWOV-UHFFFAOYSA-N
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Description

The 2,2-difluorobenzodioxole moiety, which includes 2,2-Difluoro-4-methyl-1,3-benzodioxole, has been proposed in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . It is an important chemical group comprising perfluorodiethers, used in commercial anesthetics, drugs, fungicides, and insecticides .


Synthesis Analysis

The synthesis of 2,2-Difluoro-4-methyl-1,3-benzodioxole involves several steps. The intermediate 2,2-difluoro-1,3-benzodioxol-4-aldehyde, which is used for synthesizing many medicines and pesticides, can be obtained through chlorination fluorination, bromination, and hydrolysis reactions using 4-methyl-2,2-dichloro-1,3-benzodioxole as the starting material .


Molecular Structure Analysis

The molecular formula of 2,2-Difluoro-4-methyl-1,3-benzodioxole is C8H6F2O2. The structure of the molecule can be represented by the SMILES string FC1(F)Oc2ccccc2O1 .


Chemical Reactions Analysis

The conversion of 2,2-difluoro-1,3-benzodioxole, an exceptionally acidic arene, via a 4-lithiated intermediate into more than three dozen new derivatives was conceived as a case study .


Physical And Chemical Properties Analysis

The physical form of 2,2-Difluoro-4-methyl-1,3-benzodioxole is liquid. It has a refractive index of 1.444 and a density of 1.303 g/mL at 25 °C .

Scientific Research Applications

  • Synthetic Chemistry and Functionalization : The 2,2-difluorobenzodioxole moiety is explored for its potential in medicinal chemistry, particularly as a metabolically stable derivative of the benzodioxole fragment. It is used in the synthesis of various derivatives, like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, which can be further functionalized for diverse applications (Catalani, Paio, & Perugini, 2010).

  • Organic Methodology Development : 2,2-Difluoro-1,3-benzodioxole's exceptionally acidic nature makes it a subject for organometallic methodology studies. Its conversion into various derivatives provides insights into chemical reactions and molecular interactions, significantly contributing to the field of organic chemistry (Schlosser, Gorecka, & Castagnetti, 2003).

  • Intermediate in Pharmaceutical Synthesis : Its role as a key intermediate in synthesizing fungicides, like fludioxonil, highlights its importance in agricultural chemistry. The study of its synthesis process, focusing on improving yield and purity, is crucial for efficient production (Zhang Zhi-rong, 2011).

  • Structural Studies and Crystallography : The crystal structure of compounds containing the 2,2-difluoro-1,3-benzodioxole ring system, like 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, provides valuable data for understanding molecular conformations and interactions, which is significant in the field of material science and molecular biology (Meng, Hou, Yu, & Gao, 2011).

  • Radiotracer Synthesis for Imaging Applications : The synthesis of carbon-11-labeled CK1 inhibitors, derived from 2,2-difluoro-1,3-benzodioxole, for potential use as PET radiotracers in imaging Alzheimer's disease, shows its applicability in the field of diagnostic imaging and neurology (Gao, Wang, & Zheng, 2018).

  • omeric biarylbisphosphines from 2,2-difluoro-1,3-benzodioxole demonstrates its utility in the synthesis of ligands for enantioselective catalysts. These catalysts are crucial in producing pharmaceuticals and other fine chemicals with specific chirality (Leroux, Gorecka, & Schlosser, 2004).
  • Antifungal Agent Synthesis : 2,2-Difluoro-1,3-benzodioxole is used in the design and synthesis of new antifungal 1,2,4-triazoles, indicating its role in developing novel pharmaceutical agents. The compounds synthesized from it exhibit significant antifungal activities, highlighting its potential in drug development (Eto, Kaneko, & Sakamoto, 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 2,2-difluorobenzodioxole moiety has been proposed in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . The Pseudomonas genome database and other databases revealed hundreds of bacteria with enzymes sharing high amino acid sequence identity to toluene dioxygenase from P. putida F1, suggesting the mechanism revealed here may apply to the defluorination of 2,2-Difluoro-4-methyl-1,3-benzodioxole-containing compounds in the environment .

properties

IUPAC Name

2,2-difluoro-4-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-5-3-2-4-6-7(5)12-8(9,10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGXAMYQIOWWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446755
Record name 1,3-Benzodioxole, 2,2-difluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-4-methyl-1,3-benzodioxole

CAS RN

72769-03-0
Record name 1,3-Benzodioxole, 2,2-difluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Schlosser, J Gorecka… - European Journal of …, 2003 - Wiley Online Library
The conversion of 2,2‐difluoro‐1,3‐benzodioxole, an exceptionally acidic arene, via a 4‐lithiated intermediate into more than three dozen new derivatives was conceived as a case …
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com

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